molecular formula C19H12F2N4OS B2415172 3-amino-N-(2,4-difluorophenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 445267-45-8

3-amino-N-(2,4-difluorophenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2415172
CAS No.: 445267-45-8
M. Wt: 382.39
InChI Key: QBVHQMQSNGPEJK-UHFFFAOYSA-N
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Description

3-amino-N-(2,4-difluorophenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C19H12F2N4OS and its molecular weight is 382.39. The purity is usually 95%.
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Properties

IUPAC Name

3-amino-N-(2,4-difluorophenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F2N4OS/c20-11-1-3-15(13(21)9-11)24-18(26)17-16(22)12-2-4-14(25-19(12)27-17)10-5-7-23-8-6-10/h1-9H,22H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVHQMQSNGPEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-amino-N-(2,4-difluorophenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide is a compound belonging to the thieno[2,3-b]pyridine family, notable for its diverse biological activities. This compound features a complex structure with an amino group, a difluorophenyl moiety, and a pyridinyl group, which contribute to its pharmacological potential. The presence of fluorine atoms enhances its lipophilicity and biological activity, making it an attractive candidate in medicinal chemistry.

The molecular formula of this compound is C13H10F2N4O1S\text{C}_{13}\text{H}_{10}\text{F}_2\text{N}_4\text{O}_1\text{S}, indicating the presence of two fluorine atoms, four nitrogen atoms, one sulfur atom, and a carboxamide functional group. The thieno[2,3-b]pyridine core is known for its ability to interact with various biological targets.

Anticancer Properties

Research has shown that compounds within the thieno[2,3-b]pyridine class exhibit significant anticancer activity. For instance, studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. In an evaluation using the MTT assay on breast cancer cell lines (MDA-MB-231 and MCF-7), this compound exhibited cytotoxic effects by inducing apoptosis and reducing the cancer stem cell fraction significantly .

Cell LineIC50 (µM)% Cell Growth Inhibition
MDA-MB-2310.5>85%
MCF-70.8>80%

The anticancer activity is believed to be mediated through multiple pathways:

  • Inhibition of Glycolysis : The compound alters metabolic pathways in cancer cells, shifting lipid metabolism towards glucose metabolism .
  • Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound leads to significant apoptosis in treated cells .

Comparative Analysis

To understand the unique properties of this compound relative to similar compounds, a comparison table is provided below:

Compound NameStructural FeaturesBiological Activity
3-amino-N-(4-fluorophenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamideSimilar core; single fluorine substitutionAnticancer activity
3-amino-N-(benzyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamideBenzyl substitution instead of difluorophenylAntimicrobial properties
3-amino-N-(methylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamideMethylphenyl substitutionCytotoxic effects

The presence of two fluorine atoms in the difluorophenyl group significantly enhances the lipophilicity and biological activity compared to compounds with fewer or no fluorine substitutions .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Breast Cancer Treatment : A study demonstrated that treatment with this compound reduced the percentage of cancer stem cells in MDA-MB-231 cells while increasing specific glycosphingolipid expressions associated with non-cancer stem cells .
  • Metabolic Profiling : Metabolomic analysis using GC-MS revealed that treatment altered key metabolic pathways involved in glycolysis and gluconeogenesis, indicating a shift in energy metabolism within cancer cells .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C13H10F2N4O1S\text{C}_{13}\text{H}_{10}\text{F}_2\text{N}_4\text{O}_1\text{S}, indicating the presence of two fluorine atoms, four nitrogen atoms, one sulfur atom, and a carboxamide functional group. The thieno[2,3-b]pyridine framework is known for its diverse biological properties, which can be attributed to its ability to interact with various biological targets.

Compounds within the thieno[2,3-b]pyridine class have been reported to exhibit a range of biological activities including:

  • Anticancer Activity : Several studies have indicated that derivatives of thieno[2,3-b]pyridine show promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : The compound has been evaluated for its effectiveness against various microbial strains.
  • Neuroprotective Effects : Research suggests potential applications in neuroprotection and treatment of neurodegenerative diseases.

Anticancer Activity Study

A study conducted on various thieno[2,3-b]pyridine derivatives demonstrated that 3-amino-N-(2,4-difluorophenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide exhibited significant cytotoxicity against multiple cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Antimicrobial Evaluation

In vitro studies assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it possessed notable antibacterial activity, particularly against resistant strains.

Neuroprotective Properties

Research exploring the neuroprotective effects revealed that this compound could mitigate oxidative stress in neuronal cells. It showed potential in reducing neuroinflammation and protecting against neuronal cell death.

Q & A

Q. What are the established synthetic routes for thieno[2,3-b]pyridine derivatives, and how can they be adapted for this compound?

Methodological Answer: Thieno[2,3-b]pyridine derivatives are typically synthesized via multi-step reactions involving cyclization and functionalization. Key steps include:

  • Knoevenagel condensation to form the pyridine ring (e.g., reacting aminothiophenes with cyanoacetates) .
  • Michael addition and intramolecular cyclization to build the fused thienopyridine core .
  • Carboxamide formation via coupling reactions (e.g., using EDCI/HOBt for amide bond formation with 2,4-difluoroaniline) .
    Adaptation for the target compound requires optimizing substituent positions (e.g., 4-pyridinyl at C6, difluorophenyl at N) using regioselective alkylation or cross-coupling reactions. Purity should be verified via HPLC (>98%) and spectral data (¹H/¹³C NMR) .

Q. How is the crystal structure of this compound determined, and what structural insights are critical for its activity?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

  • Data collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å), T = 294 K .
  • Refinement : R factor < 0.05, data-to-parameter ratio > 15 .
    Structural insights:
  • Planarity of the thienopyridine core enhances π-π stacking with biological targets.
  • Hydrogen bonding (e.g., N3–H3⋯O1 in ) stabilizes the carboxamide group, influencing binding affinity .
  • Dihedral angles between substituents (e.g., difluorophenyl vs. pyridinyl) affect conformational flexibility and target selectivity .

Q. What preliminary biological screening assays are recommended for this compound?

Methodological Answer:

  • Anticancer activity : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (MIC values) .
  • Enzyme inhibition : Kinase assays (e.g., EGFR or Aurora kinases) using fluorescence-based protocols .
    Note: Use DMSO as a solvent (<1% v/v) to avoid cytotoxicity artifacts .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

Methodological Answer:

  • Reaction path searching : Use quantum chemical calculations (DFT) to model transition states and identify low-energy pathways .
  • Machine learning (ML) : Train models on existing thienopyridine synthesis data to predict optimal conditions (e.g., solvent, catalyst) .
  • In silico screening : Molecular docking (AutoDock Vina) to prioritize substituents enhancing target binding (e.g., 4-pyridinyl’s role in hydrogen bonding) .
    Example workflow:

Simulate reaction steps using Gaussian02.

Validate with experimental yields (e.g., 65–80% for analogous compounds ).

Refine ML models with kinetic data from HPLC monitoring .

Q. How should researchers address contradictions in reported biological activities of thieno[2,3-b]pyridine analogs?

Methodological Answer: Contradictions often arise from:

  • Purity variations : Impurities (>2%) can skew bioassay results. Validate via LC-MS and elemental analysis .
  • Assay conditions : Differences in cell lines (e.g., HepG2 vs. A549) or incubation times require standardization .
  • Structural analogs : Subtle substituent changes (e.g., 4-pyridinyl vs. 3-pyridinyl) drastically alter activity. Perform SAR studies with controlled substitutions .
    Resolution strategy:
  • Replicate assays under identical conditions.
  • Use orthogonal assays (e.g., SPR for binding affinity alongside cell-based assays) .

Q. What advanced techniques are used for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Fragment-based design : Synthesize derivatives with systematic substitutions (e.g., replacing difluorophenyl with chlorophenyl) and test in dose-response assays .
  • Cryo-EM or X-ray crystallography : Resolve compound-target complexes (e.g., kinase-inhibitor structures) to identify critical interactions .
  • Free-energy perturbation (FEP) : Predict binding affinity changes for substituent modifications (e.g., fluorine vs. methyl groups) .
    Example findings:
  • 2,4-Difluorophenyl enhances metabolic stability compared to non-fluorinated analogs .
  • 4-Pyridinyl improves solubility via hydrogen bonding with aqueous media .

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